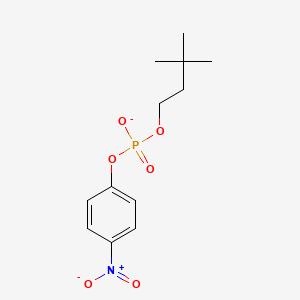
3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol is an organic compound with the molecular formula C13H22O. It is a monoterpenoid alcohol, which means it is derived from two isoprene units and contains a hydroxyl group (-OH). This compound is known for its presence in various essential oils and its characteristic citrus-like aroma.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 4-methyl-3-penten-1-ol, under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of a suitable precursor, followed by cyclization. This process can be optimized to achieve high yields and purity of the desired compound.
化学反应分析
Types of Reactions
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-one.
Reduction: Formation of 3-(4-Methyl-3-pentenyl)-cyclohexanol.
Substitution: Formation of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-chloride or bromide.
科学研究应用
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant citrus-like aroma.
作用机制
The mechanism of action of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its hydrophobic nature enables it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
Perillene: Another monoterpenoid with a similar structure but different functional groups.
Limonene: A monoterpene with a similar citrus aroma but lacking the hydroxyl group.
Geraniol: A monoterpenoid alcohol with a different carbon skeleton.
Uniqueness
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol is unique due to its specific combination of a cyclohexene ring and a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
143620-50-2 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC 名称 |
3-(4-methylpent-3-enyl)cyclohex-3-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-10(2)5-3-6-11-7-4-8-12(13)9-11/h5,7,12-13H,3-4,6,8-9H2,1-2H3 |
InChI 键 |
QZJBYFZAAHFDLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC1=CCCC(C1)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)
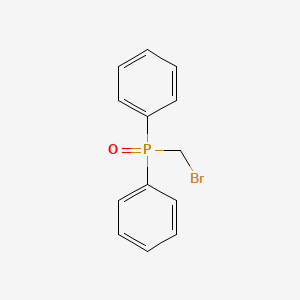
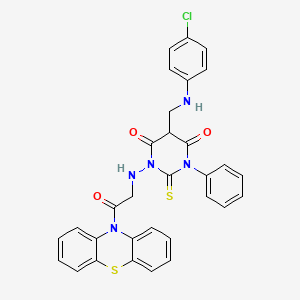
![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
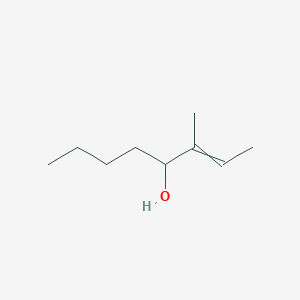
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
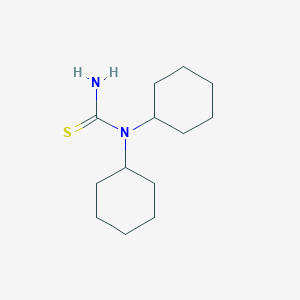
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
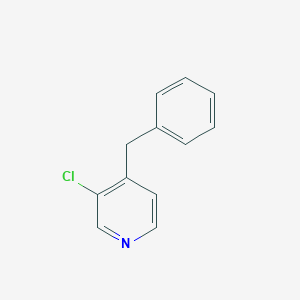
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
